molecular formula C14H26N2O5S B13516061 tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate

tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate

Cat. No.: B13516061
M. Wt: 334.43 g/mol
InChI Key: ITULIEKVWIQIPI-UHFFFAOYSA-N
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Description

tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate is a sulfamate ester featuring a cyclobutyl core substituted with a tert-butyl carbamate group and an oxan-4-yl (tetrahydropyran) sulfamoyl moiety. The stereochemistry at the 1r and 3r positions of the cyclobutane ring imposes rigidity, influencing its reactivity and intermolecular interactions.

The molecular formula is inferred as C₁₄H₂₅N₂O₅S (approximate molecular weight: 347.43 g/mol), derived by substituting the benzyl group in the structurally related compound tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate (C₁₆H₂₄N₂O₄S, MW 340.44 g/mol) with an oxan-4-yl group .

Properties

Molecular Formula

C14H26N2O5S

Molecular Weight

334.43 g/mol

IUPAC Name

tert-butyl N-[3-(oxan-4-ylsulfamoyl)cyclobutyl]carbamate

InChI

InChI=1S/C14H26N2O5S/c1-14(2,3)21-13(17)15-11-8-12(9-11)22(18,19)16-10-4-6-20-7-5-10/h10-12,16H,4-9H2,1-3H3,(H,15,17)

InChI Key

ITULIEKVWIQIPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NC2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic route to tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate involves the following steps:

    Cyclobutyl Ring Formation: Start with a cyclobutane derivative and introduce the sulfamoyl group.

    Tert-Butylation: Add a tert-butyl group to the cyclobutyl ring.

    Oxan-4-yl Substitution: Replace one hydrogen atom in the oxan-4-yl moiety with the desired substituent.

Industrial Production: Industrial-scale production methods for this compound are not widely documented. it is commonly synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

Reactivity: Tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate can undergo various reactions, including:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction of the carbonyl group is possible.

    Substitution: The tert-butyl group can be substituted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are suitable.

    Substitution: Nucleophiles (e.g., amines, thiols) can replace the tert-butyl group.

Scientific Research Applications

Tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development.

    Biological Studies: Researchers explore its interactions with enzymes and receptors.

    Industry: Its unique reactivity makes it valuable in synthetic processes.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Substituents Physical State Yield Key Spectral Features (NMR)
Target compound C₁₄H₂₅N₂O₅S ~347.43 Oxan-4-yl sulfamoyl, tert-butyl carbamate Not reported δH 1.4 (t-Bu), 3.5–4.0 (oxan-4-yl)
S4b (N-xanthyl sulfamate ester analog) C₁₈H₂₈N₂O₄S₂ 400.55 Ethoxycarbonothioyl, bicyclo[2.2.1]heptane Colorless oil 29% δH 1.2–1.6 (gem-dimethyl), 4.3 (OCH₂)
2p (N-xanthyl sulfamate ester) C₄₀H₆₁N₃O₆S₂ 752.06 Pentamethyl chrysenyl, acetylated White foam 76% δC 170.5 (acetyl carbonyl)
2q (N-xanthyl sulfamate ester) C₂₉H₄₄N₂O₆S₂ 580.78 Trimethyltetradecahydro-naphthalenyl White foam 68% δH 2.0 (acetate methyl)
Benzyl analog C₁₆H₂₄N₂O₄S 340.44 Benzyl sulfamoyl Not reported

Structural and Functional Differences

Core Skeleton: The target compound’s cyclobutane ring contrasts with the bicyclo[2.2.1]heptane in S4b and the steroidal frameworks in 2p and 2q.

Substituent Effects: The oxan-4-yl group introduces a tetrahydropyran ring, offering hydrogen-bonding sites (ether oxygen) absent in the benzyl analog . This may improve solubility in polar solvents like ethanol or DMSO. Compared to the ethoxycarbonothioyl group in S4b, the tert-butyl carbamate in the target compound is more electron-withdrawing, which could stabilize the sulfamoyl group against hydrolysis.

Synthetic Yields :

  • Analogs like 2p and 2q achieve higher yields (68–76%) under photochemical conditions, likely due to their rigid, preorganized frameworks stabilizing transition states. The target compound’s flexible cyclobutane may result in lower yields if similar methods are employed .

Spectral and Analytical Data

  • NMR Spectroscopy : The tert-butyl group in the target compound is expected to show a singlet near δH 1.4 (9H), consistent with analogs in –4 . The oxan-4-yl protons would resonate at δH 3.5–4.0 (OCH₂), distinguishable from benzyl analogs’ aromatic peaks (δH 7.2–7.4) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 347.43 (calculated for C₁₄H₂₅N₂O₅S), analogous to the benzyl variant’s HRMS data .

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